6-Methoxy-1H-indazole-3-carboxylic acid
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic characterization of this compound reveals fundamental insights into its solid-state structure and molecular geometry. The compound crystallizes with specific geometric parameters that define its three-dimensional arrangement in the solid state. The molecular structure is characterized by the indazole bicyclic system, which consists of a benzene ring fused to a pyrazole ring, with the methoxy group positioned at the 6-carbon and the carboxylic acid group at the 3-carbon of the indazole framework.
Comparative crystallographic studies of related indazole carboxylic acid derivatives provide valuable context for understanding the structural behavior of this compound. The crystal structure of 1-methyl-1H-indazole-3-carboxylic acid demonstrates that indazole carboxylic acids typically form inversion dimers through pairs of oxygen-hydrogen···oxygen hydrogen bonds between carboxylic acid groups. These intermolecular interactions create a characteristic packing pattern where molecules are arranged in antiparallel orientation, with the carboxylic acid groups forming cyclic dimeric structures. The crystal data for 1-methyl-1H-indazole-3-carboxylic acid shows a monoclinic crystal system with space group P2₁/n, unit cell parameters of a = 7.5470 angstroms, b = 14.873 angstroms, c = 14.924 angstroms, and β = 93.10 degrees.
The molecular geometry of this compound can be described through its Simplified Molecular Input Line Entry System representation: COC1=CC2=C(C=C1)C(=NN2)C(=O)O, which illustrates the connectivity pattern and spatial arrangement of atoms within the molecule. The International Chemical Identifier provides additional structural detail: InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13), indicating the presence of exchangeable protons on both the indazole nitrogen and carboxylic acid group. The InChI Key NRJPGEXONZLCQP-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.
The presence of the methoxy substituent at the 6-position introduces electronic and steric effects that influence the overall molecular geometry and intermolecular interactions. The methoxy group, being an electron-donating substituent, affects the electron density distribution within the indazole ring system, potentially influencing both intramolecular bond lengths and intermolecular hydrogen bonding patterns. The carboxylic acid functionality at the 3-position provides sites for hydrogen bond formation, which is crucial for determining the crystal packing arrangement and overall solid-state properties of the compound.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural identification and confirmation. Mass spectrometry data reveals detailed information about the molecular ion and fragmentation patterns, with predicted collision cross section values providing additional structural insights. The compound exhibits specific collision cross section values for various ionization adducts, including [M+H]⁺ at m/z 193.06078 with a predicted collision cross section of 137.1 Ų, [M+Na]⁺ at m/z 215.04272 with 147.7 Ų, and [M-H]⁻ at m/z 191.04622 with 137.4 Ų.
Additional mass spectrometric ionization patterns include [M+NH₄]⁺ adducts at m/z 210.08732 with collision cross sections of 155.7 Ų, [M+K]⁺ at m/z 231.01666 with 144.5 Ų, and dehydration products [M+H-H₂O]⁺ at m/z 175.05076 with 130.8 Ų. Negative ionization modes produce formate adducts [M+HCOO]⁻ at m/z 237.05170 with 158.0 Ų and acetate adducts [M+CH₃COO]⁻ at m/z 251.06735 with 177.2 Ų. These collision cross section measurements provide valuable information about the three-dimensional shape and size of the molecule in the gas phase, complementing solution-phase and solid-state structural data.
Infrared spectroscopic analysis of related indazole carboxylic acid compounds provides insight into the expected vibrational characteristics of this compound. Studies of analogous compounds such as 5-methoxy-1H-indole-2-carboxylic acid demonstrate characteristic infrared absorption bands associated with carboxylic acid functionality and aromatic systems. The carbonyl stretching vibration of the carboxylic acid group typically appears in the region around 1687 cm⁻¹, while the carbon-oxygen stretching vibration contributes to bands around 1252-1259 cm⁻¹. The hydroxyl group of the carboxylic acid, particularly when involved in hydrogen bonding, exhibits characteristic stretching vibrations that provide information about intermolecular interactions in the solid state.
Nuclear magnetic resonance spectroscopy represents a crucial analytical technique for structural elucidation and confirmation of this compound. The compound contains multiple distinct proton environments that would be expected to produce characteristic signals in proton nuclear magnetic resonance spectra. The methoxy group protons would appear as a singlet in the aliphatic region, while the aromatic protons of the indazole ring system would exhibit characteristic splitting patterns and chemical shifts consistent with the electron density distribution influenced by both the methoxy and carboxylic acid substituents. The exchangeable protons of the indazole nitrogen and carboxylic acid group would typically appear as broad signals that can be confirmed through deuterium exchange experiments.
Tautomeric Behavior and Protonation States
The tautomeric behavior and protonation states of this compound represent crucial aspects of its molecular chemistry that influence its biological activity, solubility, and chemical reactivity. The indazole ring system inherently possesses the capacity for tautomerization between the 1H- and 2H-forms, where the proton can migrate between the two nitrogen atoms of the pyrazole ring portion of the molecule. This tautomeric equilibrium is influenced by various factors including solvent effects, temperature, and the electronic properties of substituents attached to the ring system.
The presence of the methoxy group at the 6-position and the carboxylic acid group at the 3-position creates specific electronic environments that affect the relative stability of different tautomeric forms. The electron-donating nature of the methoxy substituent increases electron density in the aromatic system, while the electron-withdrawing carboxylic acid group creates opposing electronic effects. These competing influences result in a complex electronic landscape that determines the preferred tautomeric state under various conditions. The International Chemical Identifier notation for the compound indicates the presence of exchangeable protons on both nitrogen positions and the carboxylic acid group: (H,10,11)(H,12,13), suggesting dynamic proton exchange processes.
Protonation state analysis reveals that this compound contains multiple ionizable sites that respond differently to changes in solution pH. The carboxylic acid group exhibits a typical pKa value in the range of 3-5, making it susceptible to deprotonation under mildly basic conditions to form the corresponding carboxylate anion. The indazole nitrogen atoms possess different basicity characteristics, with the pyrrole-type nitrogen (N1) being significantly less basic than the pyridine-type nitrogen (N2) due to its involvement in the aromatic π-electron system. This difference in basicity affects the protonation behavior and overall charge distribution of the molecule under various pH conditions.
The tautomeric equilibrium and protonation states significantly influence the hydrogen bonding patterns observed in crystalline forms of the compound. Studies of related indazole carboxylic acids demonstrate that these compounds typically form dimeric structures through carboxylic acid hydrogen bonding, but the specific geometry and strength of these interactions can be modulated by the tautomeric state and protonation pattern. The ability of the compound to exist in multiple tautomeric forms also affects its interaction with biological targets, as different tautomers may exhibit varying binding affinities and selectivities for specific receptors or enzymes.
Comparative Analysis with Related Indazole Carboxylic Acid Derivatives
The comparative structural analysis of this compound with related indazole carboxylic acid derivatives provides valuable insights into structure-property relationships within this chemical family. Several closely related compounds serve as important reference points for understanding the influence of different substituents on molecular properties and biological activities. The comparison encompasses compounds such as 1-methyl-1H-indazole-3-carboxylic acid, 7-bromo-6-methoxy-1H-indazole-3-carboxylic acid, and 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid.
1-Methyl-1H-indazole-3-carboxylic acid represents a structurally similar compound where the 6-methoxy group is replaced by a 1-methyl substituent. This compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters significantly different from those expected for this compound, demonstrating how substituent changes affect crystal packing. The molecular formula C₉H₈N₂O₂ differs by one oxygen atom compared to the target compound, reflecting the absence of the methoxy group. Crystal structure analysis reveals that 1-methyl-1H-indazole-3-carboxylic acid forms inversion dimers through pairs of oxygen-hydrogen···oxygen hydrogen bonds between carboxylic acid groups, establishing a fundamental packing motif common to indazole carboxylic acids.
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid presents a particularly relevant comparison as it shares the 6-methoxy substitution pattern but includes an additional bromine substituent at the 7-position. This compound exhibits a molecular formula of C₉H₇BrN₂O₃ with a molecular weight of 271.068, substantially higher than the target compound due to the bromine substitution. The presence of the halogen substituent significantly affects physical properties, including density (1.8±0.1 g/cm³), boiling point (508.1±45.0 °C at 760 mmHg), and flash point (261.1±28.7 °C). These property changes illustrate how halogen substitution can dramatically alter the physical characteristics while maintaining the core indazole carboxylic acid framework.
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid represents another important comparative compound that contains both the 3-carboxylic acid group and an additional methoxycarbonyl substituent at the 6-position. With a molecular formula of C₁₀H₈N₂O₄ and molecular weight of 220.18 g/mol, this compound demonstrates how additional ester functionality affects molecular properties. The presence of two carboxylic acid-derived groups (one free acid and one methyl ester) creates different hydrogen bonding capabilities and solubility characteristics compared to this compound.
The synthesis of indazole-3-carboxylic acid derivatives has been systematically studied, revealing that diazotization reactions represent an efficient and versatile approach for constructing these molecular frameworks. This synthetic methodology has been successfully applied to prepare various derivatives, including pharmaceutical compounds such as granisetron and lonidamine, demonstrating the importance of this chemical class in medicinal chemistry applications. The operational simplicity, mild reaction conditions, rapid reaction rates, and high yields associated with diazotization reactions make this approach particularly attractive for preparing diverse indazole carboxylic acid derivatives for comparative studies and pharmaceutical development.
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Crystal System |
|---|---|---|---|---|
| This compound | C₉H₈N₂O₃ | 192.18 | 6-methoxy, 3-carboxylic acid | Not reported |
| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | 1-methyl, 3-carboxylic acid | Monoclinic P2₁/n |
| 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid | C₉H₇BrN₂O₃ | 271.068 | 6-methoxy, 7-bromo, 3-carboxylic acid | Not reported |
| 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | C₁₀H₈N₂O₄ | 220.18 | 6-methoxycarbonyl, 3-carboxylic acid | Not reported |
Properties
IUPAC Name |
6-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPGEXONZLCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625967 | |
| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-36-8 | |
| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518990-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1H-indazole-3-carboxylic acid | |
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Preparation Methods
The synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methoxyindazole with carbon dioxide in the presence of a base can yield this compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
6-Methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
6-Methoxy-1H-indazole-3-carboxylic acid serves as a critical intermediate in the synthesis of numerous pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders, such as Alzheimer's disease and schizophrenia. Compounds derived from this acid are being studied for their agonistic effects on nicotinic acetylcholine receptors, which are implicated in cognitive functions and various psychiatric disorders .
Case Study:
One notable study focused on the synthesis of N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, demonstrating its potential as a therapeutic agent for neurological conditions. The synthesis involved several steps, showcasing the compound's utility in pharmaceutical applications .
Biochemical Research
Enzyme Inhibition Studies:
This compound is utilized in biochemical research to investigate enzyme inhibition mechanisms, contributing to our understanding of metabolic pathways relevant to diseases like cancer. Its derivatives have shown promise as inhibitors of specific enzymes, providing insights into potential therapeutic targets .
Analytical Applications:
this compound is also employed in analytical chemistry for detecting and quantifying biomolecules. This capability aids researchers in environmental monitoring and food safety assessments .
Material Science
Development of Novel Materials:
The unique chemical properties of this compound facilitate its application in material science, particularly in creating polymers and coatings with enhanced performance characteristics such as thermal stability and electrical conductivity .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis targeting neurological disorders | Enhanced efficacy and specificity |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Material Science | Development of polymers and coatings | Improved thermal stability and conductivity |
Agricultural Chemistry
Agrochemical Development:
In agricultural chemistry, this compound is explored for its potential role in formulating effective agrochemicals. It contributes to the development of pest control solutions that minimize environmental impact while enhancing crop protection efficacy .
Recent Advances and Future Directions
Recent studies have highlighted the anti-inflammatory properties of indazole derivatives, including this compound. Research indicates that compounds with similar structures can significantly inhibit pro-inflammatory cytokines, suggesting their therapeutic potential in treating inflammatory diseases.
Future Research Directions:
Ongoing research aims to explore new synthetic routes and modifications of this compound to enhance its pharmacological properties further. The versatility of this compound positions it as a promising candidate for future drug development and material applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indazole Family
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 6-Methoxy-1H-indazole-3-carboxylic acid | 518990-36-8 | C₉H₈N₂O₃ | 192.17 | 6-OCH₃, 3-COOH | Reference compound |
| 6-Methoxy-1H-indole-3-carboxylic acid | [Not provided] | C₁₀H₉NO₃ | 191.18 | 6-OCH₃, 3-COOH | Indole core instead of indazole |
| 3-Methyl-1H-indazole-6-carboxylic acid | 201286-96-6 | C₉H₈N₂O₂ | 176.17 | 3-CH₃, 6-COOH | Carboxylic acid at position 6 |
| 6-Nitro-1H-indazole-3-carboxylic acid | 857801-97-9 | C₈H₅N₃O₄ | 207.14 | 6-NO₂, 3-COOH | Nitro group replaces methoxy |
| 6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid | [Not provided] | C₁₀H₁₀N₂O₃ | 206.20 | 6-OCH₃, 2-CH₃, 3-COOH | Methyl group at position 2 |
| 6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid | 1955523-53-1 | C₁₃H₁₂N₂O₃ | 244.25 | Fused benzene ring | Increased aromaticity and bulk |
Functional Group Variations
Methoxy vs. Example: Nitro-substituted derivatives often exhibit stronger hydrogen-bonding interactions, affecting solubility and target binding .
Indazole vs. This difference impacts pharmacokinetic properties, such as metabolic stability .
Positional Isomerism :
- 3-Methyl-1H-indazole-6-carboxylic acid demonstrates how shifting the carboxylic acid from position 3 to 6 disrupts the planar geometry critical for binding to enzymes like cyclooxygenase .
Biological Activity
6-Methoxy-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H8N2O3 and a molecular weight of approximately 180.17 g/mol. The compound features an indazole ring with a methoxy group at the 6-position and a carboxylic acid functional group at the 3-position, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, particularly kinases. It has been observed to inhibit and modulate the activity of specific kinases such as chk1 and chk2, which are involved in cell cycle regulation. This modulation can lead to alterations in cellular processes including:
- Cell Cycle Progression : By affecting key regulatory pathways, the compound may influence the transition between different phases of the cell cycle.
- Cell Volume Regulation : The compound's interaction with h-sgk (a human kinase) suggests potential effects on cellular osmotic balance.
The compound exhibits several biochemical properties that facilitate its interaction with biomolecules:
- Enzyme Interaction : It can bind to various enzymes, either inhibiting or activating their activity, thereby influencing metabolic pathways.
- Gene Expression Modulation : By interacting with DNA or RNA, it may affect gene expression patterns, leading to changes in cellular behavior.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens.
- Anticancer Potential : Its ability to modulate cell cycle regulators positions it as a candidate for anticancer research, particularly in targeting cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the effects of this compound in laboratory settings:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study Example
A recent study investigated the effects of varying dosages of this compound on human cancer cell lines. Results indicated that higher concentrations significantly reduced cell viability through apoptosis induction, highlighting its potential as an anticancer agent.
Dosage Effects in Animal Models
In animal models, dosage variations have shown that lower doses may have minimal effects, while higher doses lead to significant changes in cellular function. This dosage-dependent behavior is crucial for determining therapeutic windows in future clinical applications.
Q & A
Q. What are the standard synthetic routes for 6-Methoxy-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of indazole scaffolds. For example, a general method involves refluxing a precursor (e.g., 3-formyl-indazole derivatives) with sodium acetate in acetic acid to introduce carboxylic acid groups . Optimization may include adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometry of reagents. Post-synthesis purification often employs recrystallization from dimethylformamide (DMF)/acetic acid mixtures . For derivatives, substituents like methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling .
Q. How can researchers confirm the identity and purity of this compound?
Characterization relies on:
- NMR spectroscopy : To verify methoxy (-OCH₃) and carboxylic acid (-COOH) protons.
- HPLC : Purity assessment (>98% by HPLC is common in commercial samples) .
- Mass spectrometry : Molecular ion peaks matching the formula C₉H₇N₂O₃ (MW: 191.16 g/mol) . Discrepancies in CAS numbers (e.g., 1256806-33-3 vs. 78155-75-6) highlight the need for cross-validation using multiple analytical techniques .
Q. What solvent systems are suitable for recrystallizing this compound?
Polar aprotic solvents like DMF, combined with acetic acid, are effective for recrystallization due to the compound’s moderate solubility. For example, a DMF/acetic acid (1:1) mixture yields high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Software like SHELXL is widely used for small-molecule refinement. Key steps include:
- Validating hydrogen bonding networks and torsional angles against density maps.
- Testing for twinning or disorder using tools like PLATON.
- Cross-referencing with spectroscopic data to resolve ambiguities in electron density . For example, SHELX’s robust handling of high-resolution data can clarify methoxy group orientation .
Q. What strategies are effective for functionalizing the indazole core to study structure-activity relationships (SAR)?
- Position 3 (carboxylic acid) : Esterification (e.g., methyl/ethyl esters) via Fischer-Speier reaction .
- Position 6 (methoxy) : Halogenation or alkylation to probe steric/electronic effects .
- Bioisosteric replacement : Replacing -COOH with tetrazole or sulfonamide groups to enhance bioavailability . Biological assays (e.g., enzyme inhibition) should follow OECD guidelines for reproducibility .
Q. How can researchers address low yields in carboxylation reactions?
- Catalytic systems : Use Cu(I)/ligand systems to promote C–H activation at position 3 .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy) with tert-butyldimethylsilyl (TBS) groups .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2) using the carboxylic acid as an anchor.
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with anti-inflammatory activity .
Data Contradiction and Reproducibility
Q. How should researchers handle inconsistencies in reported biological activities?
- Dose-response curves : Validate activity across multiple cell lines (e.g., prostate carcinoma vs. breast cancer) .
- Control experiments : Compare with structurally analogous compounds (e.g., 6-methylindole-3-carboxylic acid) to isolate methoxy group effects .
- Meta-analysis : Use platforms like PubChem to aggregate data from diverse sources, excluding unreliable vendors .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
